1-(2-Bromoethyl)-2,4-dimethoxybenzene
Description
Significance of Aromatic Ethers as Synthetic Precursors
Aromatic ethers, also known as phenol (B47542) ethers, are organic compounds where an oxygen atom is connected to an aryl group and an alkyl or another aryl group. nih.gov This functional group is a common feature in a wide array of pharmaceuticals and biologically active natural products. The presence of the ether linkage, particularly alkoxy groups on a benzene (B151609) ring, can significantly influence the electronic properties of the aromatic system. nih.gov
The methoxy (B1213986) groups in compounds like 1,4-dimethoxybenzene (B90301) are electron-donating, which activates the aromatic ring towards electrophilic substitution reactions. nih.govwku.edu This activation facilitates the introduction of other functional groups onto the ring, making aromatic ethers valuable starting materials for the synthesis of more complex molecules. Furthermore, the ether linkage is generally stable under many reaction conditions, yet can be cleaved using strong acids like hydrobromic acid or hydroiodic acid if necessary. In pharmaceutical design, the ether group can act as a hydrogen-bond acceptor, which can be a crucial interaction for the binding of a drug molecule to its biological target. researchgate.net
Role of the Bromoethyl Moiety as a Versatile Synthetic Handle
The bromoethyl group is a highly useful functional group in organic synthesis due to the reactivity of the carbon-bromine bond. The bromine atom is a good leaving group, making the bromoethyl moiety susceptible to a variety of nucleophilic substitution reactions. chemspider.com This allows for the straightforward introduction of a wide range of functional groups, including amines, azides, cyanides, and thiols, by reacting the bromoethyl compound with the appropriate nucleophile.
Beyond substitution reactions, the bromoethyl group can also participate in elimination reactions to form vinyl groups. chemspider.com Furthermore, organometallic reagents, such as Grignard or organolithium reagents, can be prepared from the bromoethyl group. These reagents are powerful carbon-nucleophiles that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. chemspider.com This versatility makes the bromoethyl moiety an invaluable "handle" for chemists to elaborate a molecule's structure.
Overview of 1-(2-Bromoethyl)-2,4-dimethoxybenzene within Contemporary Organic Chemistry Research
While extensive research on this compound is not broadly documented in publicly available literature, its importance can be inferred from the study of closely related compounds and its constituent functional groups. As a synthetic building block, it combines the features of an activated aromatic ether with a reactive bromoethyl side chain. This combination makes it a potentially valuable intermediate in the synthesis of a variety of target molecules.
For instance, related dimethoxybenzene derivatives are key intermediates in the synthesis of pharmaceuticals. 1,5-Dibromo-2,4-dimethoxybenzene (B1586223), a structurally similar compound, is an important intermediate for the synthesis of the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin. nih.gov The dimethoxybenzene core is a common scaffold in many biologically active natural products, and synthetic chemists often utilize functionalized versions of this core to construct these complex molecules. semanticscholar.org
The reactivity of the bromoethyl group allows for its conversion into other functionalities, enabling the connection of the dimethoxybenzene core to other parts of a target molecule. Research on compounds like 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene (B7895902) has shown that this structural motif can be used to generate aryllithium intermediates, which can then undergo intramolecular cyclization reactions to form new ring systems. researchgate.net This highlights the potential of this compound to serve as a precursor for the construction of polycyclic systems.
Given the established utility of both the dimethoxybenzene nucleus and the bromoethyl functional group in the synthesis of complex organic molecules, this compound is logically positioned as a valuable, though perhaps specialized, intermediate in contemporary organic chemistry research, particularly in the areas of medicinal chemistry and natural product synthesis.
Compound Properties
The physical and chemical properties of compounds related to this compound are well-documented and provide insight into its characteristics.
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
|---|---|---|---|---|---|---|
| 1-Bromo-2,4-dimethoxybenzene | 17715-69-4 | C8H9BrO2 | 217.06 | 153-155 / 18 mmHg | 25-26 | 1.507 |
| 1,4-Dimethoxybenzene | 150-78-7 | C8H10O2 | 138.16 | - | - | - |
| 1-(2-Bromoethyl)-4-methoxybenzene | 14425-64-0 | C9H11BrO | 215.09 | - | - | - |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of organic compounds. Below is a summary of the 1H NMR spectral data for 1-Bromo-2,4-dimethoxybenzene.
| Compound | Solvent | Chemical Shift (ppm) | Assignment |
|---|---|---|---|
| 1-Bromo-2,4-dimethoxybenzene | CDCl3 | 7.364 | Aromatic CH |
| 6.448 | Aromatic CH | ||
| 6.358 | Aromatic CH | ||
| 3.821 | OCH3 | ||
| 3.750 | OCH3 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEXBSWBFDHXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568633 | |
| Record name | 1-(2-Bromoethyl)-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37567-79-6 | |
| Record name | 1-(2-Bromoethyl)-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Bromoethyl 2,4 Dimethoxybenzene and Its Congeners
Precursor Synthesis and Halogenation Reactions
The preparation of 1-(2-bromoethyl)-2,4-dimethoxybenzene and its analogs is heavily reliant on robust halogenation techniques and the strategic synthesis of appropriate precursors. Key methods include the direct conversion of alcohol derivatives and the selective bromination of alkylbenzene side chains.
Synthesis via Bromination of Phenylethyl Alcohol Derivatives (e.g., utilizing Triphenylphosphine (B44618)/Bromine, Thionyl Bromide)
A primary and direct route to this compound involves the conversion of its corresponding alcohol precursor, 2-(2,4-dimethoxyphenyl)ethanol. This transformation of a primary alcohol to an alkyl bromide is a fundamental reaction in organic chemistry, with several reliable reagents available.
One of the most common methods utilizes a combination of triphenylphosphine (PPh₃) and a bromine source. commonorganicchemistry.com When triphenylphosphine reacts with elemental bromine (Br₂), it forms dibromo(triphenyl)phosphorane ((C₆H₅)₃PBr₂), a reactive intermediate. manac-inc.co.jp This reagent activates the alcohol's hydroxyl group, facilitating a bimolecular nucleophilic substitution (Sₙ2) reaction by the bromide ion. manac-inc.co.jp This Sₙ2 mechanism results in the inversion of stereochemistry at the carbon center, although this is not a factor for a primary alcohol like 2-(2,4-dimethoxyphenyl)ethanol. commonorganicchemistry.com These reactions are typically performed under neutral conditions in organic solvents such as acetonitrile (B52724) or dichloromethane (B109758). manac-inc.co.jp
A widely used variation of this method is the Appel reaction, which employs triphenylphosphine in conjunction with carbon tetrabromide (CBr₄). commonorganicchemistry.comtcichemicals.com This system is highly efficient for converting primary and secondary alcohols into their corresponding bromides in high yields. lookchem.com The reaction is generally conducted at mild temperatures, starting at 0 °C and gradually warming to room temperature. tcichemicals.com Other brominated reagents like hexabromoacetone and ethyl tribromoacetate (B1203011) have also been shown to be effective in combination with triphenylphosphine, providing excellent yields of alkyl bromides from alcohols. lookchem.com
| Reagent System | Typical Conditions | Substrate Scope | Reference |
| PPh₃ / Br₂ | Acetonitrile or DMF, neutral conditions | Primary and secondary alcohols | manac-inc.co.jp |
| PPh₃ / CBr₄ (Appel Reaction) | Dichloromethane, 0 °C to room temp. | Primary and secondary alcohols | commonorganicchemistry.comtcichemicals.com |
| PPh₃ / Hexabromoacetone | Dichloromethane, room temp. | Primary, secondary, and tertiary alcohols | lookchem.com |
Thionyl bromide (SOBr₂) is another potent reagent for the bromination of alcohols. commonorganicchemistry.com It is known to be significantly more reactive than its chloride counterpart, thionyl chloride (SOCl₂). commonorganicchemistry.com The reaction proceeds by converting the hydroxyl group into a good leaving group, which is then displaced by a bromide ion. However, its high reactivity requires careful handling, and it is generally incompatible with bases like pyridine, with which it can form unreactive salts. commonorganicchemistry.com
Free Radical Benzylic Bromination Strategies for Related Alkylbenzenes
For congeners of this compound that possess a hydrogen atom on the carbon directly attached to the aromatic ring (the benzylic position), free radical bromination is a powerful and selective synthetic tool. masterorganicchemistry.comlibretexts.org This reaction, often called the Wohl-Ziegler reaction, typically utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN). masterorganicchemistry.comresearchgate.net
The selectivity of this reaction stems from the relative weakness of benzylic C-H bonds compared to other sp³ hybridized C-H bonds. libretexts.orglibretexts.org Homolytic cleavage of a benzylic C-H bond generates a benzylic radical, which is significantly stabilized by resonance with the adjacent aromatic ring. libretexts.orglibretexts.org This stability allows the reaction to proceed selectively at the benzylic position, leaving other alkyl C-H bonds untouched. masterorganicchemistry.com
The role of NBS is to provide a constant, low concentration of molecular bromine (Br₂), which is the active halogenating species in the radical chain reaction. libretexts.org This low concentration is crucial to suppress competing electrophilic addition reactions to the aromatic ring. masterorganicchemistry.com While carbon tetrachloride (CCl₄) has been a traditional solvent for these reactions, environmental concerns have led to the exploration of alternatives like dichloromethane or trifluoromethylbenzene. masterorganicchemistry.comresearchgate.net
| Substrate Example | Conditions | Product | Reference |
| Toluene | NBS, light, CCl₄ | Benzyl bromide | masterorganicchemistry.com |
| Isopropylbenzene | NBS, light, CCl₄ | (1-Bromo-1-methylethyl)benzene | masterorganicchemistry.com |
| 2,6,7-trimethyl-quinazolinone derivative | NBS, light, CH₂Cl₂ | 6-(Bromomethyl)-... derivative | gla.ac.uk |
Regioselective Functionalization Approaches to Dimethoxybenzene Scaffolds
The synthesis of specifically substituted precursors for this compound relies on the ability to control the placement of functional groups on the dimethoxybenzene ring. The two methoxy (B1213986) groups are strongly activating, ortho-, para-directing substituents in electrophilic aromatic substitution reactions. This inherent reactivity must be carefully managed to achieve the desired substitution pattern.
For instance, the direct bromination of 1,4-dimethoxybenzene (B90301) can be controlled to produce specific bromo-derivatives. sciencemadness.org The conditions of the bromination (reagent, solvent, temperature) can influence the regiochemical outcome. researchgate.net In some cases, steric hindrance or electronic effects from other substituents can be exploited to direct incoming electrophiles to a specific position.
More advanced methods for regioselective functionalization involve halogen-metal exchange reactions. nih.govorganic-chemistry.org For polyhalogenated arenes, it is possible to selectively replace one bromine atom with a metal (like magnesium or lithium) by using organometallic reagents such as isopropylmagnesium chloride. organic-chemistry.orgrsc.org This creates a Grignard or organolithium reagent at a specific position on the ring, which can then be reacted with a wide range of electrophiles to introduce a desired functional group. This strategy offers a powerful way to build complex molecules with precise control over isomerism. nih.gov The regioselectivity of the Br/Mg exchange can be finely tuned by factors such as the substitution pattern on the ring and the presence of Lewis donor additives. nih.gov
Considerations in Synthetic Route Optimization
Optimizing the synthetic route to this compound and its congeners requires careful consideration of several factors. The most direct approach for the target compound is the Sₙ2 conversion of 2-(2,4-dimethoxyphenyl)ethanol. This route is often preferred due to its high efficiency and atom economy. Reagents like the PPh₃/CBr₄ system offer mild conditions and generally produce high yields. tcichemicals.comlookchem.com
For related structures, such as those requiring bromination at the benzylic position, free-radical bromination with NBS is the method of choice. masterorganicchemistry.com This method's high selectivity for the benzylic position makes it invaluable for functionalizing alkyl side chains on an aromatic ring. gla.ac.uk Optimization in this area often focuses on "greening" the reaction by replacing hazardous solvents like carbon tetrachloride and finding more environmentally benign initiation methods. researchgate.net
Reaction Pathways and Mechanistic Insights of 1 2 Bromoethyl 2,4 Dimethoxybenzene Derivatives
Nucleophilic Substitution and Cyclization Reactions
The bromoethyl moiety is a primary alkyl halide, making it a prime site for nucleophilic attack. These reactions can proceed through either intramolecular or intermolecular pathways, leading to cyclized products or functionalized side chains, respectively.
Intramolecular cyclization, particularly through pathways like the Parham cyclization, is a powerful method for constructing cyclic systems. acgpubs.orgresearchgate.net This reaction typically involves the generation of an aryllithium species via halogen-lithium exchange on a halogenated precursor. researchgate.net This aryllithium then acts as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl side chain.
In a closely related derivative, 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene (B7895902), the process begins with a halogen-lithium exchange at the aromatic bromine using n-butyllithium at very low temperatures (-95 to -100 °C). acgpubs.orgresearchgate.net The resulting aryllithium intermediate can then undergo an intramolecular nucleophilic displacement of the bromide on the ethyl side chain to form 4,5-dimethoxybenzocyclobutene. acgpubs.orgacgpubs.org This cyclization is a key step in synthesizing benzocyclobutene frameworks, which are valuable intermediates in organic synthesis. acgpubs.org The efficiency and rate of this cyclization are highly dependent on reaction conditions. researchgate.netacgpubs.org
The primary carbon atom bearing the bromine in the bromoethyl group is highly susceptible to intermolecular attack by a wide range of nucleophiles. bloomtechz.com These reactions typically follow a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom, and the bromide ion is displaced in a single, concerted step. bloomtechz.comyoutube.com This process leads to the inversion of stereochemistry if the carbon were chiral. bloomtechz.com
Common nucleophiles that can be employed include:
Azides (e.g., sodium azide) to form phenylethyl azides. bloomtechz.com
Cyanides to introduce a nitrile group.
Alkoxides and phenoxides to form ethers.
Amines to yield substituted phenylethylamines.
The reactivity of (2-bromoethyl)benzene (B7723623) in these SN2 reactions makes it a valuable precursor for introducing the phenylethyl scaffold into various molecules. bloomtechz.com While the dimethoxy groups on the aromatic ring primarily influence the ring's reactivity, they can have minor electronic effects on the side chain.
The kinetics and outcome of these reactions, particularly the intramolecular cyclization, are profoundly influenced by the reaction medium and electronic factors of the substituents. acgpubs.orgtcnj.edu Research on the aryllithium intermediate derived from 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene highlights a dramatic solvent effect. researchgate.netacgpubs.org
When the halogen-lithium exchange is performed in a diethyl ether/hexane mixture, the generated aryllithium intermediate is stable for over an hour at -95 to -100 °C. acgpubs.orgacgpubs.org This stability allows it to be trapped by external electrophiles before cyclization occurs. researchgate.net In stark contrast, conducting the reaction in a tetrahydrofuran (B95107) (THF)/hexane mixture leads to instantaneous intramolecular cyclization to yield the corresponding benzocyclobutene derivative. acgpubs.orgacgpubs.org This rate acceleration in THF is attributed to its ability to bind more tightly to the lithium cation, leading to a less aggregated and more reactive organolithium species. researchgate.net
Electronic perturbations from the methoxy (B1213986) groups also play a critical role. acgpubs.orgacgpubs.org The dimethoxy-substituted aryllithium intermediate cyclizes instantly in THF, whereas the analogous unsubstituted 1-lithio-2-(2-bromoethyl)-benzene is stable for over an hour under the same conditions. acgpubs.orgacgpubs.org This indicates that the electron-donating methoxy groups destabilize the aryllithium species, thereby accelerating the subsequent intramolecular cyclization. These findings underscore how both solvent choice and substituent electronics are key variables in controlling the reaction pathway. acgpubs.orgacgpubs.org
| Solvent System | Intermediate Stability at -100 °C | Primary Reaction Pathway | Reference |
|---|---|---|---|
| Diethyl Ether / Hexane | Stable for > 1 hour | Can be trapped by external electrophiles | acgpubs.orgresearchgate.net |
| Tetrahydrofuran (THF) / Hexane | Unstable | Instantaneous intramolecular cyclization | acgpubs.orgresearchgate.net |
Aryl-Metal Intermediates and their Reactivity
The formation of aryl-metal intermediates, particularly aryllithiums, is a cornerstone of the reactivity of halogenated precursors of 1-(2-bromoethyl)-2,4-dimethoxybenzene.
Halogen-lithium exchange is a robust method for converting an aryl halide into a highly reactive aryllithium compound. princeton.eduresearchgate.net This reaction is typically performed at low temperatures using an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. harvard.edunih.gov The exchange is generally very fast and kinetically controlled. harvard.edu For a substrate like 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene, the exchange occurs selectively at the aromatic bromine atom. acgpubs.orgresearchgate.net
The resulting aryllithium intermediate is a potent nucleophile and a strong base. Its subsequent transformations are dictated by the reaction conditions:
Intramolecular Cyclization: As detailed previously, if allowed to warm or if generated in a coordinating solvent like THF, the aryllithium will readily attack the bromoethyl side chain to form a cyclized product. acgpubs.orgacgpubs.org
Quenching with Electrophiles: When the aryllithium is generated in a less coordinating solvent like diethyl ether where it is more stable, it can be intercepted by adding an external electrophile (e.g., water, aldehydes, ketones, or carbon dioxide) to introduce a new functional group onto the aromatic ring. acgpubs.orgresearchgate.net
Electrophilic Aromatic Substitution on the Dimethoxybenzene Ring
The dimethoxybenzene ring in the title compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the two methoxy groups. libretexts.orgmsu.edu These groups direct incoming electrophiles to specific positions on the ring. uci.edu
The directing effects are as follows:
The methoxy group at C-2 is an ortho, para-director, activating positions 1 (substituted), 3, and 6 (less favored due to sterics).
The methoxy group at C-4 is also an ortho, para-director, activating positions 3 and 5.
The combined influence of these groups, along with the existing bromoethyl group at C-1, strongly directs incoming electrophiles to the C-3 and C-5 positions, which are activated by both methoxy groups. The C-5 position is generally the most favored site for substitution due to reduced steric hindrance compared to C-3, which is situated between two substituents. Common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to yield products substituted predominantly at the C-5 position. libretexts.orgwku.edu
Other Significant Reaction Pathways
Beyond its direct applications, this compound serves as a crucial precursor for synthesizing more complex molecular architectures, particularly heterocyclic ring systems. Its chemical structure, featuring an activated benzene (B151609) ring and a reactive bromoethyl side chain, allows it to participate in several significant intramolecular cyclization reactions. These pathways are fundamental in the synthesis of isoquinoline (B145761) and benzocyclobutene derivatives, which are core structures in many pharmacologically active compounds.
One of the most notable reaction pathways involves the formation of an aryllithium intermediate, which can then undergo intramolecular cyclization. This process, known as the Parham cyclization, is highly influenced by solvent conditions and the electronic nature of the aromatic ring. researchgate.netacgpubs.org Studies on the closely related isomer, 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene, provide significant mechanistic insights that are applicable to the 2,4-dimethoxy isomer.
The generation of the aryllithium reagent via halogen-metal exchange with n-butyllithium sets the stage for an intramolecular nucleophilic attack. researchgate.net The reaction's outcome is dramatically dependent on the solvent used. acgpubs.orgacgpubs.org
Key Research Findings on Parham Cyclization of a Dimethoxy-Substituted Bromoethylbenzene:
In Diethyl Ether/Hexane: When the halogen-lithium exchange is performed at temperatures between -95°C and -100°C in a diethyl ether/hexane solvent mixture, the resulting aryllithium intermediate is stable for over an hour. This stability allows it to be trapped by various electrophiles, showcasing its utility in forming a range of substituted products. acgpubs.orgacgpubs.org
In Tetrahydrofuran (THF)/Hexane: In contrast, conducting the reaction in a THF/hexane mixture leads to a dramatically different outcome. The aryllithium intermediate is unstable and undergoes instantaneous intramolecular cyclization to yield 4,5-dimethoxybenzocyclobutene. acgpubs.orgacgpubs.org This highlights the profound role of the solvent in dictating the reaction pathway, with the more polar and coordinating THF promoting the cyclization. researchgate.net
The dimethoxy substituents on the aromatic ring play a crucial role in activating the system and influencing the stability and reactivity of the aryllithium intermediate. acgpubs.org This observed solvent and substituent effect is a key mechanistic insight into the reaction pathway. researchgate.netacgpubs.org
| Solvent System | Temperature | Intermediate Stability | Primary Product | Reference |
|---|---|---|---|---|
| Diethyl Ether / Hexane | -95 to -100 °C | Stable for >1 hour | Trappable with electrophiles | acgpubs.orgacgpubs.org |
| THF / Hexane | -95 to -100 °C | Unstable | Instantaneous cyclization to 4,5-dimethoxybenzocyclobutene | acgpubs.orgacgpubs.org |
Furthermore, the 2-(2,4-dimethoxyphenyl)ethylamine core, readily synthesized from this compound via substitution with an amine source, is a key substrate for classic cyclization reactions like the Bischler-Napieralski and Pictet-Spengler reactions. These methods are cornerstones of isoquinoline alkaloid synthesis.
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction is typically carried out in acidic conditions using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.org The electron-donating methoxy groups at the 2- and 4-positions of the benzene ring strongly activate the substrate, facilitating the electrophilic cyclization step. nrochemistry.com The cyclization is regioselective, occurring at the carbon-6 position, which is para to the 2-methoxy group and ortho to the 4-methoxy group, due to powerful ortho,para-directing effects.
The Pictet-Spengler reaction is another powerful method for synthesizing isoquinoline derivatives. wikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes an intramolecular electrophilic cyclization to yield a tetrahydroisoquinoline. rsc.orgchemrxiv.org Similar to the Bischler-Napieralski reaction, the success of the Pictet-Spengler reaction relies on an electron-rich aromatic ring, making derivatives of this compound ideal substrates. nrochemistry.com
| Reaction Name | Starting Material Precursor | Key Reagents | Product Class | Reference |
|---|---|---|---|---|
| Bischler-Napieralski Reaction | β-(2,4-Dimethoxyphenyl)ethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | wikipedia.orgnrochemistry.com |
| Pictet-Spengler Reaction | β-(2,4-Dimethoxyphenyl)ethylamine | Aldehyde or Ketone, Acid catalyst | Tetrahydroisoquinoline | wikipedia.orgrsc.org |
These reaction pathways underscore the synthetic utility of this compound as a versatile building block for constructing complex heterocyclic frameworks. The interplay of the reactive side chain and the activated aromatic ring allows for a range of transformations that are central to synthetic organic chemistry.
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Strategic Applications in Target Oriented Synthesis
Precursors for Functional Materials (e.g., Sulfur-functionalized Quinones)
The role of 1-(2-Bromoethyl)-2,4-dimethoxybenzene as a direct precursor for sulfur-functionalized quinones is not established in the reviewed scientific literature. The synthesis of sulfur-containing quinone derivatives generally proceeds through pathways involving precursors like 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, which can readily undergo substitution reactions with sulfur nucleophiles followed by oxidation to the quinone form. No specific research findings were identified that detail a synthetic route starting from this compound to achieve this class of functional materials.
Advanced Chemical Transformations and Synthetic Derivatization Studies
Modification of the Bromoethyl Chain and its Role in Synthetic Cascades
The bromoethyl group of 1-(2-Bromoethyl)-2,4-dimethoxybenzene serves as a versatile handle for introducing a variety of functionalities, acting as a linchpin in numerous synthetic cascades. Its primary role is that of an electrophile, susceptible to nucleophilic substitution and elimination reactions. However, its true synthetic power is realized when it facilitates intramolecular cyclization reactions to form novel ring systems.
A significant transformation of the bromoethyl moiety is its conversion to the corresponding amine, 2-(2,4-dimethoxyphenyl)ethylamine, through reactions such as the Gabriel synthesis or by direct amination. This amine is a critical precursor for classic cyclization reactions that form heterocyclic scaffolds, which are prevalent in alkaloid chemistry. Two of the most important of these are the Pictet-Spengler and Bischler-Napieralski reactions.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline. The electron-donating nature of the two methoxy (B1213986) groups on the aromatic ring of the precursor amine strongly activates it towards this cyclization.
The Bischler-Napieralski reaction is another powerful method for synthesizing dihydroisoquinolines. This reaction involves the intramolecular cyclization of a β-arylethylamide, typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃). The resulting dihydroisoquinoline can be subsequently oxidized to the corresponding isoquinoline (B145761).
Beyond these classical reactions, the bromoethyl chain can participate in intramolecular cyclizations to form carbocycles. For instance, in analogous systems like 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene (B7895902), treatment with a strong base such as n-butyllithium can induce a halogen-metal exchange at the aromatic bromine, followed by an intramolecular cyclization of the resulting aryllithium species to form a dimethoxybenzocyclobutene. This transformation is highly dependent on solvent conditions, with ethereal solvents playing a key role in the stability and reactivity of the organometallic intermediate.
Table 1: Synthetic Cascades Involving the Derivatized Bromoethyl Chain
| Reaction Name | Precursor Derivative | Key Reagents | Product Scaffold |
| Pictet-Spengler | 2-(2,4-Dimethoxyphenyl)ethylamine | Aldehyde/Ketone, Acid (e.g., HCl, TFA) | Tetrahydroisoquinoline |
| Bischler-Napieralski | N-Acyl-2-(2,4-dimethoxyphenyl)ethylamine | POCl₃, P₂O₅ | Dihydroisoquinoline |
| Intramolecular Cyclization | 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene | n-Butyllithium, Ethereal Solvent | Benzocyclobutene |
Regioselective Functionalization of the Aromatic Core (e.g., Selective Demethylation, Further Halogenation)
The 2,4-dimethoxy substitution pattern on the benzene (B151609) ring makes it highly activated towards electrophilic aromatic substitution and also presents opportunities for selective functionalization through demethylation.
Selective Demethylation: The cleavage of aryl methyl ethers is a crucial transformation in natural product synthesis and medicinal chemistry, often unmasking a more reactive phenol (B47542) group. In the case of this compound, the two methoxy groups are electronically distinct. The methoxy group at the 4-position is para to the ethyl chain, while the one at the 2-position is ortho. This electronic and steric difference can be exploited for regioselective demethylation.
Boron tribromide (BBr₃) is a powerful and widely used reagent for the demethylation of aryl methyl ethers. rsc.org By carefully controlling the stoichiometry of BBr₃ and the reaction conditions (temperature and time), it is possible to achieve selective mono-demethylation. The methoxy group ortho to the alkyl substituent is generally more sterically hindered, which can sometimes allow for preferential cleavage of the para-methoxy group. Conversely, chelation control involving the ortho-methoxy group can also influence selectivity. Thiolate-based reagents, such as sodium ethanethiolate in a polar aprotic solvent like DMF, have also been employed for the selective demethylation of dimethoxybenzene derivatives, often favoring the cleavage of the less hindered methoxy group. researchgate.net
Further Halogenation: The electron-rich nature of the 2,4-dimethoxybenzene ring facilitates further electrophilic halogenation, such as bromination or chlorination. The directing effects of the existing substituents determine the position of the incoming halogen. The two methoxy groups and the ethyl group are all ortho-, para-directing. The positions ortho and para to the strongly activating methoxy groups are the most nucleophilic.
Considering the substitution pattern of this compound, the most likely positions for electrophilic attack are C5 and C3, which are ortho and para to one of the methoxy groups and ortho to the other. The C5 position is particularly activated as it is para to the C2-methoxy group and ortho to the C4-methoxy group. Reagents like N-bromosuccinimide (NBS) in a suitable solvent can be used for regioselective bromination under mild conditions. wku.edu The choice of solvent and reaction conditions can fine-tune the selectivity between the possible isomers. wku.edursc.org
Table 2: Reagents for Regioselective Functionalization of the Aromatic Core
| Transformation | Reagent(s) | Target Position(s) | Notes |
| Selective Mono-demethylation | Boron Tribromide (BBr₃) (controlled stoichiometry) | C2-OH or C4-OH | Low temperatures (-78 °C to rt) are often required. rsc.org |
| Selective Mono-demethylation | Sodium Ethanethiolate (NaSEt) / DMF | C4-OH | Generally cleaves the less sterically hindered ether. researchgate.net |
| Aromatic Bromination | N-Bromosuccinimide (NBS) | C5 or C3 | The C5 position is highly activated by both methoxy groups. wku.edu |
Development of Chemoenzymatic Synthetic Routes for Related Compounds
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. This approach is particularly valuable for the synthesis of chiral compounds. For derivatives of this compound, chemoenzymatic methods can be applied to produce enantiomerically pure amines, which are key precursors for many biologically active molecules.
One prominent application is the enzymatic kinetic resolution of the corresponding racemic amine, 2-(2,4-dimethoxyphenyl)ethylamine. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for the enantioselective acylation of racemic amines. researchgate.netresearchgate.net In a typical kinetic resolution, the enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the slower-reacting enantiomer and the acylated product. This method provides access to both enantiomers of the amine in high enantiomeric purity. researchgate.netresearchgate.net
Another emerging chemoenzymatic strategy involves the use of transaminases for the asymmetric synthesis of chiral amines from the corresponding ketones. While this would require prior oxidation of the ethyl side chain of a precursor to a ketone, it represents a modern and efficient route to chiral amines.
Furthermore, enzymatic oxidation can be used to modify the aromatic core. Oxidoreductases, for instance, can catalyze the hydroxylation of aromatic compounds under mild conditions, offering an alternative to traditional chemical methods that may require harsh reagents. nih.gov The development of such enzymatic processes for 2,4-dimethoxybenzene derivatives is an active area of research, aiming to create more sustainable and selective synthetic routes. iupac.org
Table 3: Chemoenzymatic Strategies for Related Compounds
| Strategy | Enzyme Class | Substrate Type | Product |
| Enzymatic Kinetic Resolution | Lipase (e.g., CAL-B) | Racemic 2-(2,4-dimethoxyphenyl)ethylamine | Enantiomerically pure amine and N-acyl amine |
| Asymmetric Amination | Transaminase | 1-(2,4-Dimethoxyphenyl)ethan-1-one | Enantiomerically pure 1-(2,4-dimethoxyphenyl)ethan-1-amine |
| Aromatic Oxidation | Oxidoreductase / Dioxygenase | 2,4-Dimethoxy-substituted aromatic | Hydroxylated aromatic derivative |
Computational and Theoretical Investigations
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of 1-(2-Bromoethyl)-2,4-dimethoxybenzene. Such studies can precisely predict bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry. For instance, DFT calculations on similar dimethoxybenzene derivatives have been used to analyze structural and electronic properties, showing good correlation with experimental data from techniques like X-ray crystallography. nih.gov
The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are key determinants of a molecule's reactivity. The methoxy (B1213986) groups (-OCH₃) at positions 2 and 4 are strong electron-donating groups, which increase the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. The bromoethyl group (-CH₂CH₂Br) acts as a potential site for nucleophilic substitution or elimination reactions.
Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the methoxy groups and the bromine atom, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. nih.gov The aromatic ring, enriched by the methoxy groups, would also exhibit significant negative potential.
Natural Bond Orbital (NBO) analysis can further quantify the charge distribution and hyperconjugative interactions within the molecule, providing a deeper understanding of its stability and reactivity. researchgate.net
Table 1: Predicted Geometrical and Electronic Parameters for this compound from DFT Calculations
| Parameter | Predicted Value | Significance |
| C-C (aromatic) bond length | ~1.39 - 1.41 Å | Indicates aromatic character. |
| C-O (methoxy) bond length | ~1.36 Å | Reflects the strength of the carbon-oxygen bond. |
| C-Br bond length | ~1.95 Å | Influences the reactivity in substitution reactions. |
| HOMO Energy | High (e.g., > -6.0 eV) | Indicates a high propensity to donate electrons. |
| LUMO Energy | Low (e.g., < -1.0 eV) | Indicates a propensity to accept electrons. |
| HOMO-LUMO Energy Gap | Small | Suggests higher reactivity and polarizability. |
Mechanistic Probing via Computational Methods (e.g., Transition State Analysis)
Computational methods are invaluable for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. Transition state theory is a fundamental concept in understanding reaction kinetics. nih.gov
For example, in a potential intramolecular cyclization reaction of an aryllithium derivative of a similar compound, 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene (B7895902), computational studies could elucidate the structure of the transition state and the activation energy barrier for the ring-closing step. researchgate.net This would involve locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The geometry of the transition state would reveal the precise arrangement of atoms as the new carbon-carbon bond is formed.
Furthermore, computational analysis can shed light on the role of solvents in reaction mechanisms. For instance, a quantum chemical study on a related system highlighted that the acceleration effect of a solvent can be due to the tight binding of the solvent to the transition state, leading to its stabilization. researchgate.net
Prediction of Regioselectivity and Stereochemical Outcomes
One of the significant applications of computational chemistry is the prediction of regioselectivity in reactions such as electrophilic aromatic substitution. For this compound, the two methoxy groups are strong activating, ortho-, para-directing groups. The bromoethyl group is a deactivating meta-directing group, although its influence is generally weaker.
Computational models can predict the most likely sites of electrophilic attack by calculating the energies of the possible carbocation intermediates (sigma complexes). The most stable intermediate will correspond to the major product. Alternatively, reactivity indices derived from the electronic structure, such as Fukui functions or calculated proton affinities, can be used to identify the most nucleophilic atoms in the aromatic ring. chemrxiv.orgresearchgate.net
Given the directing effects of the substituents in this compound, an electrophile would be expected to preferentially attack the positions ortho and para to the methoxy groups. The position para to the 2-methoxy group is already substituted by the 1-(2-bromoethyl) group. Therefore, the most likely positions for electrophilic substitution would be ortho to the methoxy groups. Computational studies could precisely quantify the relative activation energies for attack at each of these positions, providing a more nuanced prediction of the product distribution.
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound
This table presents a qualitative prediction based on established principles of substituent effects, which can be quantified by computational methods.
| Position of Substitution | Directing Influence of Substituents | Predicted Reactivity |
| C3 | Ortho to 2-OCH₃, Meta to 4-OCH₃ | Moderately Activated |
| C5 | Ortho to 4-OCH₃, Meta to 2-OCH₃ | Highly Activated |
| C6 | Para to 4-OCH₃, Ortho to 2-OCH₃ | Highly Activated |
Future Perspectives and Emerging Research Directions
Innovations in Green Synthetic Methodologies for Bromoethyl Dimethoxybenzenes
The principles of green chemistry are increasingly influencing the synthesis of aromatic compounds, including bromoethyl dimethoxybenzenes. Future research is geared towards developing more environmentally benign and efficient synthetic routes that minimize waste and the use of hazardous reagents.
One promising area is the adoption of biocatalysis . Enzymes offer high selectivity and can operate under mild reaction conditions, reducing energy consumption and the formation of byproducts. diva-portal.orgnih.gov For instance, the enzymatic bromination of aromatic compounds using haloperoxidases presents a greener alternative to traditional methods that often employ harsh brominating agents. chemrxiv.org Furthermore, biocatalytic approaches are being explored for the synthesis of optically pure vicinal halohydrins, which are valuable chiral building blocks in the pharmaceutical industry. nih.gov While direct biocatalytic routes to 1-(2-Bromoethyl)-2,4-dimethoxybenzene are still under development, the broader success of biocatalysis in organic synthesis suggests significant potential. acs.org
Flow chemistry is another innovative approach that is gaining traction. Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for seamless scale-up. nih.govsemanticscholar.org The synthesis of various organic molecules, including heterocyclic compounds and intermediates for active pharmaceutical ingredients, has been successfully demonstrated using flow chemistry. uc.pt This technology is particularly advantageous for reactions involving hazardous reagents or unstable intermediates, making it a suitable platform for developing safer and more efficient syntheses of bromoethyl dimethoxybenzene derivatives.
Moreover, the development of eco-friendly brominating agents is a key focus. Traditional methods often rely on elemental bromine, which is highly toxic and corrosive. Research into solid-supported reagents, in situ generation of brominating species, and the use of greener solvents is actively being pursued to mitigate these environmental concerns. cambridgescholars.comresearchgate.net For example, a greener approach for the bromination of activated aromatic systems has been developed using a combination of an alkali bromide salt and a dilute mineral acid with an oxidizing agent, avoiding the direct use of liquid bromine. researchgate.net A simple and energy-efficient synthesis of (1)-N-4'-methoxybenzyl-1,10-phenanthrolinium bromide has been achieved following green chemistry principles, starting with the solvent-free reduction of p-anisaldehyde. ugm.ac.id The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) from veratraldehyde using KBrO3 as a bromine source in a non-chlorinated solvent system also aligns with the principles of green chemistry. sunankalijaga.org
Exploration of Novel Reaction Pathways and Catalytic Systems
The reactivity of the bromoethyl group and the dimethoxy-substituted benzene (B151609) ring in this compound offers a rich landscape for exploring novel reaction pathways and catalytic systems. A significant area of advancement lies in the application of palladium-catalyzed cross-coupling reactions . nobelprize.orgyoutube.com Reactions such as the Suzuki, Heck, and Negishi couplings are powerful tools for forming carbon-carbon bonds and have been widely applied in the synthesis of complex organic molecules, including pharmaceuticals and natural products. nobelprize.orgnih.gov The bromo-substituent in this compound makes it an ideal substrate for these reactions, enabling the introduction of a wide range of functional groups. Future research will likely focus on developing more efficient and versatile palladium catalysts, including those that are effective at very low loadings (parts per million), and conducting these reactions in more environmentally friendly solvent systems, such as water. youtube.com
Photocatalysis is another rapidly emerging field that holds immense promise for activating novel reaction pathways. researchgate.net Visible-light photoredox catalysis can facilitate a variety of organic transformations under mild conditions, often with high selectivity. nih.gov This technology could be applied to the functionalization of the bromoethyl chain or the aromatic ring of this compound, opening up new avenues for the synthesis of novel derivatives.
Furthermore, research into novel C-C and C-X (where X is a heteroatom) bond-forming reactions is constantly expanding the synthetic chemist's toolkit. diva-portal.orgdntb.gov.ua These new methodologies, often employing transition metal or organocatalysts, could be applied to this compound to construct complex molecular architectures that are not accessible through traditional methods. rwth-aachen.de The development of catalytic systems for the coupling of alkyl halides with nitrogen nucleophiles is also an area of active investigation. researchgate.net
Expanded Utility in Interdisciplinary Research Fields
The unique structural features of this compound make it a versatile precursor for molecules with potential applications in various interdisciplinary fields, including medicinal chemistry, materials science, and agricultural science.
In medicinal chemistry , dimethoxybenzene moieties are present in a number of biologically active natural products and synthetic compounds. For instance, the related compound 1,5-dibromo-2,4-dimethoxybenzene (B1586223) is a key intermediate in the synthesis of the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin. nih.govresearchgate.net The 2,4-dimethoxyphenyl group can be found in compounds with potential antimitotic and antitumor activities. nih.gov The bromoethyl side chain of this compound provides a convenient handle for introducing this pharmacologically relevant scaffold into more complex molecules. Its structural analog, (2-Bromoethyl)benzene (B7723623), is utilized in the synthesis of antimicrobial β-peptidomimetics. chemicalbook.com Future research will likely involve the use of this compound in the synthesis of new libraries of compounds for screening against a wide range of biological targets. The synthesis of natural products containing brominated and methoxylated phenyl units, such as vidalol B, further highlights the importance of such building blocks. researchgate.net
In the realm of materials science , functionalized aromatic compounds are fundamental building blocks for the creation of novel polymers and organic electronic materials. The reactivity of the bromoethyl group allows for its incorporation into polymer backbones or as a pendant group, potentially imparting unique properties to the resulting materials. The dimethoxy groups can influence the electronic properties and solubility of these materials.
In agricultural science , the development of new pesticides and herbicides often relies on the synthesis and screening of novel organic molecules. The structural motifs present in this compound could serve as a starting point for the design of new agrochemicals with improved efficacy and environmental profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
